7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine
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Overview
Description
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an amine group at the 6th position of the imidazo[1,2-A]pyridine core. Imidazo[1,2-A]pyridines are known for their significant biological and pharmacological activities, making them valuable scaffolds in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminopyridine derivatives with appropriate trifluoromethylated reagents under specific conditions. For example, a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor can be used to synthesize imidazo[1,2-A]pyridines .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-A]pyridines have been shown to inhibit enzymes or receptors involved in disease pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: The parent compound without the trifluoromethyl group.
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-3-amine: A similar compound with the trifluoromethyl group at the 7th position but the amine group at the 3rd position.
2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide: Another derivative with different substituents.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-A]pyridin-6-amine is unique due to the specific positioning of the trifluoromethyl and amine groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C8H6F3N3 |
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Molecular Weight |
201.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-7-13-1-2-14(7)4-6(5)12/h1-4H,12H2 |
InChI Key |
DBFNURHXMZTSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C(=CC2=N1)C(F)(F)F)N |
Origin of Product |
United States |
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